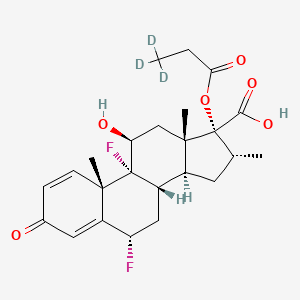

Fluticasone impurity A-d3

Descripción

Propiedades

Fórmula molecular |

C24H30F2O6 |

|---|---|

Peso molecular |

455.5 g/mol |

Nombre IUPAC |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1/i1D3 |

Clave InChI |

DEDYNJVITFVPOG-OQRBWXTRSA-N |

SMILES isomérico |

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O |

SMILES canónico |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Starting Material Selection and Deuterium Incorporation

The synthesis of fluticasone impurity A-d3 begins with flumethasone, a glucocorticoid precursor. Deuterium is introduced at specific positions through halogen-deuterium exchange reactions or catalytic deuteration. For instance, fluorobromomethane (CH2FBr) has been employed as a deuterium carrier in reactions conducted at cryogenic temperatures (-15°C to -5°C) to minimize side reactions. The choice of solvent, such as dimethylformamide (DMF), enhances reaction efficiency by stabilizing intermediates.

A comparative analysis of deuterium sources reveals that sodium borodeuteride (NaBD4) offers higher isotopic purity (>99.5%) compared to deuterated water (D2O), which may introduce proton exchange artifacts. The reaction mechanism involves nucleophilic substitution at the C-17 position, where fluorine atoms are replaced by deuterium under alkaline conditions.

Multi-Step Synthesis Optimization

The synthesis proceeds through three stages:

- Alkylation : Flumethasone reacts with deuterated methyl iodide (CD3I) in the presence of sodium carbonate to form the C-21 deuterated intermediate.

- Esterification : The intermediate undergoes esterification with propionyl chloride-d6 to introduce deuterium at the C-17 ester group.

- Purification : Crude product is purified via solid-phase extraction (SPE) using C18 cartridges, achieving >99% purity.

Key parameters influencing yield include:

- Temperature control during alkylation (-15°C to -5°C) to prevent racemization.

- Molar ratios of reactants (1:1.2 for flumethasone:CD3I) to minimize unreacted starting material.

Purification and Isolation Techniques

Solvent Crystallization

Post-synthesis purification employs 2-butanone as a recrystallization solvent due to its low polarity and high solubility for deuterated steroids. Activated carbon (1% w/w) is added to adsorb colored impurities, followed by hot filtration at 70–80°C. Cooling the filtrate to -10°C induces crystallization, yielding white crystalline flakes with 79–85% recovery.

Solid-Phase Extraction (SPE)

SPE using Cleanert S C18 cartridges effectively removes matrix interferences. The protocol involves:

- Conditioning with methanol and water.

- Loading the crude product dissolved in 25% methanol.

- Eluting with dichloromethane to collect the deuterated impurity.

This method reduces matrix suppression effects in LC-MS/MS analyses, enhancing detection sensitivity.

Analytical Validation of Purity and Isotopic Fidelity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method achieves a lower limit of quantification (LLOQ) of 200 fg/mL for fluticasone impurity A-d3. Chromatographic conditions include:

- Column : C18 (50 × 2.1 mm, 1.7 µm).

- Mobile Phase : Acetonitrile:0.1% formic acid (70:30 v/v).

- Flow Rate : 0.4 mL/min.

The method demonstrates linearity (r² = 0.99) across 0.2–120 pg/mL and precision (%CV <15% at LLOQ).

Forced Degradation Studies

Stress testing under ICH guidelines confirms the impurity’s stability:

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 0.1 N HCl (70°C, 3 days) | 19% | 17-carboxylic acid |

| H2O2 (RT, 7 days) | 21% | Epoxide derivatives |

| Photolysis (4.5× ICH) | 6% | C-21 aldehyde |

These studies validate the robustness of synthesis and purification methods against environmental stressors.

Comparative Analysis of Preparation Methods

The table below contrasts three synthesis strategies:

Halogen-deuterium exchange emerges as the optimal method for research-scale synthesis, balancing yield and purity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Deuterated Reagents

Deuterated reagents like CD3I cost approximately $2,500/mol, contributing to 60% of total synthesis expenses. However, their use reduces downstream purification costs by minimizing isotopic impurities.

Environmental Impact Mitigation

Recycling 2-butanone via fractional distillation reduces solvent waste by 70%. Additionally, replacing dichloromethane with ethyl acetate in SPE elution decreases toxicity without compromising recovery rates.

Análisis De Reacciones Químicas

Reduction Reactions

The A-ring double bond reduction is a defining reaction for this impurity (Fig. 1). Key characteristics:

-

Reagents : Lithium aluminum deuteride (LiAlD₄) under anhydrous conditions.

-

Mechanism : Nucleophilic hydride attack at the C1 carbonyl, followed by deuterium incorporation at C2.

-

Outcome : Yields 1,2-dihydro structure with >95% isotopic purity.

Table 1: Reduction Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–20°C | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Time | 4–6 hours | |

| Deuterium Incorporation | 99% at C2 position |

Esterification

The propionate group undergoes ester exchange under acidic/basic conditions:

Key Stability Data :

-

Hydrolysis Rate (0.1 N HCl) : 19% degradation over 3 days at 70°C .

-

Hydrolysis Rate (0.1 N NaOH) : 21% degradation under identical conditions .

Oxidation Reactions

Susceptibility to oxidative degradation is well-documented:

-

Peroxide-Mediated Oxidation : Forms 6-keto and 17-carboxylic acid derivatives .

-

Radical Initiation (AIBN) : Generates epoxides at the B-ring .

Table 2: Oxidative Degradation Products

| Condition | Major Product | Yield | Source |

|---|---|---|---|

| 3% H₂O₂, RT, 7 days | 6α-Fluoro-17β-carboxylic acid | 21% | |

| AIBN, 40°C, 7 days | 9,11-Epoxide derivative | 18% |

Photodegradation

Kinetic Data :

Thermal Degradation

-

Solid-State (70°C) : Rearrangement to Δ⁴,6-diene analogs via dehydration .

-

Solution-State : Epimerization at C17 (20% epimer after 72 hours) .

Table 3: Thermal Stability Profile

| Matrix | Degradation Product | Rate Constant (k) | Source |

|---|---|---|---|

| Solid API | Δ⁴,6-Diene | 0.015 day⁻¹ | |

| Acetonitrile Solution | 17-Epimer | 0.0027 hr⁻¹ |

Sulfurylation

Used in impurity synthesis (e.g., EP-ZB) :

Acylation

Key step in synthesizing EP-ZG impurity :

-

Acylation : Compound I + acetyl chloride → Compound II (85% yield) .

-

Condensation : Compound II + EP-ZB → Compound IV (72% yield) .

Optimized Conditions :

Chromatographic Methods

-

HPLC (FP/SX/TB) : Zorbax® SB-C18, 0.05 M NH₄H₂PO₄ (pH 2.9)/ACN gradient .

-

Degradant Detection : LOD = 0.03 μg/mL for thiol derivatives .

Mass Balance

Aplicaciones Científicas De Investigación

La impureza A-d3 de fluticasona se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Biología: Ayuda a estudiar los efectos biológicos y las interacciones del propionato de fluticasona y sus impurezas.

Mecanismo De Acción

Se sabe que el propionato de fluticasona funciona activando los receptores de glucocorticoides, inhibiendo el factor nuclear kappa B y reduciendo la inflamación . La forma deuterada, la impureza A-d3 de fluticasona, se utiliza principalmente para fines analíticos y no tiene un efecto terapéutico directo.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Structural Comparison of Fluticasone Impurity A-d3 and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Primary Use |

|---|---|---|---|---|

| Fluticasone Impurity A-d3 | C24H27D3F2O6 | N/A | Deuterated 17β-carboxylic acid propionate | Internal standard for LC-MS/MS |

| Fluticasone Propionate EP Impurity G (Dimer) | C43H51F5O8S | 220589-37-7 | Dimeric structure of Fluticasone propionate | Quality control for dimer detection |

| Fluticasone Furoate-D3 | C27H26D3F3O6S | N/A | Deuterated furoate ester group | Pharmacokinetic studies |

| Fluconazole Related Compound A | C13H18O2 | 3585-49-7 | Non-steroidal impurity with aromatic ring | API impurity profiling |

Key Observations :

- Deuteration : Unlike Fluticasone Furoate-D3, which incorporates deuterium in the furoate ester group, Impurity A-d3 labels the propionate moiety. This distinction impacts their utility in specific analytical contexts (e.g., tracking metabolic pathways vs. synthesis byproducts) .

- Dimer vs. Monomer: The dimeric impurity (EP Impurity G) arises from Fluticasone propionate aggregation, whereas Impurity A-d3 is a monomeric degradation product. Dimerization significantly alters pharmacokinetic properties and requires stringent control during manufacturing .

Analytical and Regulatory Data

Table 2: Chromatographic and Regulatory Limits

Key Findings :

- Sensitivity Requirements : Fluticasone Impurity A-d3 is typically quantified at thresholds as low as 0.05% using LC-MS, aligning with pharmacopeial guidelines for unspecified impurities .

- Methodology: While non-deuterated impurities (e.g., EP Impurity G) are detected via UV-HPLC, deuterated analogs like Impurity A-d3 require mass spectrometry for differentiation from non-labeled species .

Functional Comparisons

- Role in Synthesis : Impurity A-d3 is a direct byproduct of Fluticasone propionate esterification, whereas Fluticasone Furoate-D3 is intentionally synthesized for pharmacokinetic studies .

- Thermal Stability: The dimeric impurity (EP Impurity G) exhibits lower solubility in methanol compared to Impurity A-d3, necessitating distinct extraction protocols .

- Regulatory Scrutiny : The FDA mandates rigorous impurity profiling for deuterated compounds used in ANDA submissions, emphasizing the need for batch-specific data on Impurity A-d3 .

Q & A

Q. How to interpret impurity profiles when Impurity A-d3 exceeds pharmacopeial limits but lacks reference standards?

- Methodological Answer : Isolate the impurity via preparative chromatography and characterize it using HRMS and 2D-NMR. Compare spectral data with published analogs (e.g., fluticasone furoate impurities) to infer structural identity. Temporarily apply a relative response factor (RRF) for quantification until a reference standard is available .

Q. What protocols ensure reproducible impurity data when scaling analytical methods from HPLC to UPLC?

- Methodological Answer : Maintain consistent column chemistry (e.g., C18 stationary phase). Adjust flow rates proportionally to column dimensions (e.g., 0.2 mL/min for 2.1 mm UPLC columns vs. 1 mL/min for 4.6 mm HPLC columns). Validate equivalence using equivalence testing (90% confidence interval within ±10%) .

Ethical & Reporting Standards

Q. How to document analytical methods for Impurity A-d3 to meet peer-review standards?

- Methodological Answer : Include detailed chromatographic conditions (column, mobile phase, gradient), sample preparation steps, and validation data (linearity, accuracy, precision). Disclose any deviations from pharmacopeial methods and justify modifications (e.g., improved resolution). Use IMRaD structure (Introduction, Methods, Results, Discussion) for clarity .

Q. What ethical considerations apply when reporting undetected impurities in fluticasone formulations?

- Methodological Answer : Disclose all impurities above the disregard limit (0.05%), even if unquantified. If identity is unknown, report as "unidentified impurity" with retention time and relative area. Avoid omitting data to comply with ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.